Saicar dibarium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

6057-44-9 |

|---|---|

Molecular Formula |

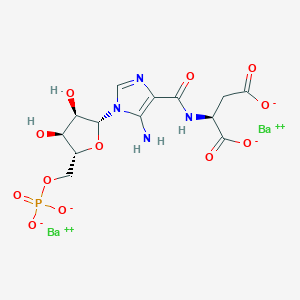

C13H15Ba2N4O12P |

Molecular Weight |

724.9 g/mol |

IUPAC Name |

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate;barium(2+) |

InChI |

InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1 |

InChI Key |

PPKOPCLLXBFYGS-KGBHUAOWSA-J |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Historical and Contextual Overview of Saicar in Biochemical Research

Evolution of Understanding Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR) in De Novo Purine (B94841) Nucleotide Biosynthesis

The understanding of Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR) has evolved significantly within the context of de novo purine nucleotide biosynthesis, a fundamental pathway for creating the building blocks of DNA and RNA. researchgate.netnih.gov Initially identified as a key intermediate, SAICAR's role has been elucidated through decades of research.

The de novo purine synthesis pathway involves a series of enzymatic steps to construct the purine ring. researchgate.netnih.gov SAICAR synthase, the enzyme responsible for SAICAR's formation, catalyzes the seventh or eighth step in this pathway, depending on the organism. hmdb.caiastate.edunih.govresearchgate.netwikipedia.orgacs.org This reaction involves the conversion of 5-aminoimidazole-4-carboxyribonucleotide (CAIR) and L-aspartate to SAICAR. researchgate.net Early studies, such as those by Lukens and Buchanan in 1959, were pivotal in establishing the enzymatic reaction that produces SAICAR. drugfuture.com

The structural and functional differences of the enzymes involved in this pathway between various organisms, from bacteria and yeast to vertebrates, have also been a key area of investigation. researchgate.netnih.gov For instance, in mammals, the enzymes AIR carboxylase and SAICAR synthase are part of a bifunctional protein, whereas they are separate enzymes in lower organisms. acs.org This has implications for studying substrate channeling, a mechanism where intermediates are passed directly from one enzyme to the next. acs.org

Significance of SAICAR as a Metabolic Intermediate in Contemporary Biochemical Studies

SAICAR's importance extends beyond its role as a simple intermediate in purine synthesis. acs.org Contemporary research has highlighted its function as a regulatory molecule, particularly in the context of cancer metabolism. hmdb.caacs.orgmedchemexpress.com

High levels of SAICAR have been shown to act as an oncometabolite, a molecule that can promote tumor growth. hmdb.cafoodb.ca Specifically, SAICAR can allosterically activate pyruvate (B1213749) kinase isoform M2 (PKM2), a key enzyme in glycolysis. medchemexpress.comcornell.edu This activation is isozyme-selective and helps cancer cells to survive in glucose-limited conditions by promoting aerobic glycolysis. hmdb.camedchemexpress.comcornell.edu The interaction between SAICAR and PKM2 can induce the protein kinase activity of PKM2, which is necessary for the sustained proliferative signaling of cancer cells. medchemexpress.com

Furthermore, the accumulation of SAICAR is a characteristic feature of adenylosuccinate lyase deficiency (ADSLD), a rare inherited metabolic disorder. hmdb.ca In this condition, the riboside form of SAICAR, known as succinylaminoimidazolecarboxamide riboside (SAICAriboside), accumulates in bodily fluids. hmdb.ca

Academic Research Applications of Saicar Dibarium and its Analogues

This compound serves as a vital tool in academic research, primarily due to its stability and utility in studying the purine biosynthesis pathway and its associated enzymes. pharmaffiliates.comcymitquimica.com Its use as a reagent allows for the investigation of intracellular signaling pathways and the synthesis of related compounds.

The dibarium salt form provides a stable means of handling and storing SAICAR for experimental use. pharmaffiliates.compharmaffiliates.com Researchers utilize this compound and its isotopically labeled analogues, such as this compound Salt-d3, to probe the kinetics and mechanisms of enzymes like SAICAR synthase. pharmaffiliates.com These studies are crucial for understanding the structure-function relationships of these enzymes and for identifying potential targets for therapeutic intervention. iastate.edu

Fragment-based drug discovery approaches have targeted SAICAR synthase in pathogens like Mycobacterium abscessus, where the enzyme is essential for survival. nih.gov The development of inhibitors against this enzyme holds promise for novel antibiotic strategies. nih.gov The distinct structural and sequence differences between the bacterial enzyme and its human counterpart offer a basis for selective inhibition. nih.gov

High Resolution Structural Elucidation and Advanced Characterization of Saicar Dibarium and Associated Macromolecular Complexes

Crystallographic Investigations of Phosphoribosylaminoimidazolesuccinocarboxamide Synthetase (SAICAR Synthetase) and its Substrate Complexes

SAICAR synthetase (PurC) is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the ATP-dependent ligation of L-aspartate to 5-amino-4-carboxyimidazole ribonucleotide (CAIR) to form SAICAR. researchgate.netresearchgate.net This pathway is essential for the production of purine nucleotides, which are fundamental building blocks for DNA and RNA, and are involved in energy metabolism. wikipedia.org

X-ray Crystallography for Determining Protein-Ligand Interactions with SAICAR

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of SAICAR synthetase and understanding its interactions with substrates and inhibitors. The first crystal structure of SAICAR synthase was determined for the enzyme from Saccharomyces cerevisiae. aacrjournals.org This structure revealed a monomeric enzyme with three distinct domains and a large cleft identified as the active site. aacrjournals.org

Subsequent crystallographic studies of SAICAR synthetase from various organisms in complex with its substrates and their analogs have provided detailed insights into the enzyme's catalytic mechanism. For instance, the crystal structure of Escherichia coli SAICAR synthetase in complex with ADP and CAIR showed the precise binding mode of these ligands within the active site, coordinated by magnesium ions. google.com These structures have been instrumental in identifying key amino acid residues involved in substrate binding and catalysis.

Fragment-based screening coupled with high-throughput X-ray crystallography has emerged as a powerful approach for discovering novel inhibitors of SAICAR synthetase. researchgate.net This method has been successfully applied to Mycobacterium abscessus PurC, leading to the identification of fragment hits that bind to the ATP-binding pocket and provide a starting point for the development of potent inhibitors. researchgate.net The detailed interaction maps derived from these crystal structures are crucial for structure-based drug design.

Table 1: Representative X-ray Crystal Structures of SAICAR Synthetase

| PDB ID | Organism | Resolution (Å) | Ligands Present | Key Findings | Reference |

| 1A48 | Saccharomyces cerevisiae | 1.90 | Sulfate (B86663) ions | First structure of a SAICAR synthase, revealing a three-domain architecture and the location of the active site cleft. nih.gov | aacrjournals.orgnih.gov |

| 2GQS | Escherichia coli | Not Specified | ADP, CAIR, Mg²⁺ | First structure of a CAIR-ligated SAICAR synthetase, detailing the coordination of substrates by magnesium ions. google.com | google.com |

| 6YY7 | Mycobacterium abscessus | 1.35 | Inhibitor | Structure in complex with a pyrimidine-based inhibitor, providing insights for fragment-based drug design. rcsb.org | researchgate.netrcsb.org |

| 2Z02 | Methanocaldococcus jannaschii | 2.03 | ATP | Structure of the enzyme in complex with ATP, contributing to the understanding of substrate binding. researchgate.net | researchgate.net |

| 4JA0 | Trichoplusia ni (insect) | 2.8 | Sulfate ions | Structure of a bifunctional PAICS enzyme, where sulfate ions mimic phosphate (B84403) binding in the SAICARs active site. nih.gov | nih.gov |

Comparative Structural Analysis of SAICAR Synthetase Across Diverse Organisms

Comparative analysis of SAICAR synthetase structures from different organisms reveals both conserved features and significant differences, which can be exploited for the development of species-specific inhibitors. In most prokaryotes, fungi, and plants, SAICAR synthetase is a monofunctional enzyme. wikipedia.orgontosight.ai In contrast, in vertebrates, it is part of a larger bifunctional enzyme, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazolesuccinocarboxamide synthetase (PAICS), which also catalyzes the preceding step in the pathway. nih.govmimedb.org

Structural alignments of SAICAR synthetases from various sources highlight conserved residues that are crucial for catalysis, primarily located within the active site cleft. aacrjournals.org However, there are also notable differences in the enzyme's quaternary structure and in regions outside the active site. For instance, a comparison of the E. coli PurC structure with those from T. maritima and S. cerevisiae revealed conformational differences that could potentially be targeted for the design of selective antimicrobial agents. google.com Similarly, distinct structural and sequence differences between the bacterial PurC and the human PAICS enzyme provide a basis for the selective inhibition of the bacterial enzyme, making it an attractive target for antibiotic development. researchgate.net

Insights from Barium Ion Coordination in Related Structural Biology Studies

While there is no direct crystallographic evidence of barium ion (Ba²⁺) coordination within the active site of SAICAR synthetase, studies on other proteins provide valuable insights into how this divalent cation can interact with biological macromolecules. Barium is a large ion with a radius of 1.35 Å, and it typically exhibits a preference for oxygen-donor ligands. nih.gov

In structural biology, barium has been used as a heavy atom for phasing in X-ray crystallography and to probe cation binding sites in proteins. For example, in studies of the KcsA potassium channel, Ba²⁺ was found to bind at a specific site within the selectivity filter, providing insights into the mechanism of ion permeation and blockage. nih.govnih.gov In calmodulin, a calcium-binding protein, Ba²⁺ was shown to substitute for Ca²⁺ in one of the EF-hand motifs, with coordination distances ranging from 2.5 to 2.8 Å. nih.gov In some cases, barium can exhibit high coordination numbers, such as the octavalent coordination observed in bacterioferritin. researchgate.net

These studies demonstrate that barium ions can bind to specific sites in proteins, often competing with other physiologically relevant cations like Ca²⁺ and K⁺. The coordination geometry is dictated by the arrangement of oxygen atoms from amino acid side chains (e.g., Asp, Glu) and backbone carbonyls. Given that SAICAR synthetase utilizes Mg²⁺ for catalysis, which is also coordinated by oxygen atoms from the substrates and the protein, it is conceivable that Ba²⁺ could, under certain experimental conditions, interact with the active site. However, due to its larger ionic radius compared to Mg²⁺, its binding would likely lead to altered coordination and potentially inhibit enzyme activity. The lack of specific studies on "Saicar dibarium" suggests this is not a physiologically relevant or commonly studied form of the compound.

Advanced Spectroscopic and Microscopic Techniques for Molecular Characterization of this compound

Beyond crystallography, a range of advanced spectroscopic techniques are crucial for the characterization of SAICAR and its derivatives in solution and in complex biological mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution and for detecting their interactions with other molecules. High-resolution in vitro ¹H NMR spectroscopy has been instrumental in the detection and quantification of SAICAR in biological fluids such as cerebrospinal fluid (CSF) and urine, particularly for the diagnosis of adenylosuccinate lyase (ADSL) deficiency, a metabolic disorder where SAICAR accumulates. researchgate.netnih.gov

In these studies, characteristic signals for SAICAR have been identified in the proton NMR spectrum. For example, a signal at approximately 7.5 ppm is assigned to the ring proton of SAICAR, while a doublet at around 5.67 ppm corresponds to the C1' ribose proton. nih.gov The ability to detect and quantify these specific resonances provides a direct window into the presence and concentration of SAICAR.

While specific NMR studies on "this compound" are not available, the principles of NMR can be applied to understand its potential conformational properties. The chemical shifts and coupling constants of the nuclei in SAICAR are sensitive to its three-dimensional structure. By analyzing these parameters, it is possible to determine the preferred conformations of the ribose ring, the glycosidic bond, and the succinyl side chain. Furthermore, NMR techniques such as saturation transfer difference (STD) and chemical exchange saturation transfer (CEST) can be used to study the binding of SAICAR to its target enzymes, like SAICAR synthetase, and to characterize the conformational changes that occur upon binding. nih.govnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for SAICAR

| Atom | Chemical Shift (ppm) (Predicted, D₂O) | Multiplicity |

| H2 | 7.49 - 7.5 | Singlet |

| H1' | 5.67 | Doublet |

Note: Predicted chemical shifts can vary depending on the prediction software and experimental conditions. nih.govhmdb.ca

Electron Microscopy (TEM, SEM) in the Characterization of Related Materials and Biological Assemblies

Without primary or secondary research sources, any attempt to generate content for these topics would be speculative and would not meet the required standards of scientific accuracy and authoritative reporting. Further research or the publication of studies specifically focused on this compound would be necessary to produce the detailed article as outlined.

Computational Chemistry and Theoretical Modeling of Saicar Dibarium and Its Biochemical Interactions

Quantum Chemical Calculations on SAICAR Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving SAICAR. acs.orgresearchgate.net These studies provide a molecular-level understanding of the electronic structure and reactivity of SAICAR, which is critical for its role in purine (B94841) biosynthesis.

Researchers have employed the quantum chemical cluster approach to model the active sites of enzymes that process SAICAR, such as the human bifunctional enzyme PAICS (phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole-succinocarboxamide synthetase). nih.govresearchgate.net In the SAICAR synthetase (SAICARs) domain of PAICS, calculations have detailed the conversion of carboxyaminoimidazole ribonucleotide (CAIR) and L-aspartate into SAICAR. acs.orgnih.gov These models, often comprising hundreds of atoms, allow for the examination of different mechanistic proposals. acs.org

Key findings from these calculations include:

Reaction Mechanism: The formation of SAICAR proceeds via a two-step condensation mechanism. The first step is the phosphorylation of CAIR by ATP, which occurs through an SN2 mechanism. This is followed by a C-N bond formation between the phosphorylated CAIR and aspartate, and finally, the dissociation of the phosphate (B84403) group. acs.org

Rate-Limiting Step: The final step, the dissociation of the inorganic phosphate (Pi), has been identified as the rate-limiting step for the entire reaction, with a calculated energy barrier of 21.7 kcal/mol. acs.org

Role of Metal Ions: DFT calculations have highlighted the crucial role of magnesium ions (Mg²⁺) in the active site. Three Mg²⁺ ions are directly involved in binding the substrates (ATP and CAIR) and stabilizing the transition states and intermediates throughout the phosphorylation and condensation reactions. acs.orgresearchgate.net They coordinate with the phosphate groups of ATP and the carboxyl group of CAIR, orienting the reactants for catalysis. acs.org

These computational investigations provide a detailed energy profile of the reaction, which is in good agreement with experimental observations. acs.orgresearchgate.net The insights into the electronic structure and the role of divalent cations like Mg²⁺ are foundational for predicting the behavior of SAICAR with other divalent ions, such as barium.

Molecular Dynamics Simulations of SAICAR within Enzyme Active Sites

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of SAICAR within the confines of an enzyme's active site. researchgate.net These simulations provide insights into substrate binding, conformational changes, and the stability of the enzyme-ligand complex over time. nih.govchemrxiv.org

MD simulations have been applied to various enzymes that interact with SAICAR, including SAICAR synthetase from different organisms and pyruvate (B1213749) kinase M2 (PKM2), which is allosterically regulated by SAICAR. nih.govchemrxiv.org For instance, simulations of SAICAR synthetase from Pyrococcus horikoshii at high temperatures (90°C) have revealed the relative strengths of substrate binding and the role of Mg²⁺ ions in maintaining the active conformation. nih.gov

A study focusing on the interaction between SAICAR and PKM2 employed 10-nanosecond MD simulations to confirm the binding stability of the complex. chemrxiv.org The simulations were performed using the Desmond software package, solvating the SAICAR-PKM2 complex in a water box with periodic boundary conditions to mimic a physiological environment. chemrxiv.org

| MD Simulation Parameter | Value/Description | Reference |

| System | SAICAR-PKM2 Complex | chemrxiv.org |

| Simulation Software | Desmond | chemrxiv.org |

| Simulation Time | 10 nanoseconds | chemrxiv.org |

| Water Model | TIP3P | chemrxiv.org |

| Temperature | 300 K | chemrxiv.org |

| Analysis Metric | Root Mean Square Deviation (RMSD) | chemrxiv.org |

The results from these simulations, such as the calculation of Root Mean Square Deviation (RMSD), confirmed the stable binding of SAICAR within the activator site of PKM2. chemrxiv.org Such studies demonstrate that the active site of an enzyme can remain stable and rigid while accommodating the ligand, which is crucial for catalytic activity. plos.org The dynamic interactions observed, including hydrogen bonds and other non-covalent forces, are essential for understanding the specificity and strength of SAICAR binding. researchgate.net

Computational Ligand-Binding and Docking Approaches for SAICAR Synthetase Interactions

Computational docking and ligand-binding studies are essential for predicting the preferred binding modes of ligands within a protein's active site and estimating their binding affinity. mdpi.comresearchgate.net These methods are widely used in drug discovery and for understanding fundamental biochemical interactions. plos.orgnih.gov

For SAICAR synthetase, docking studies have successfully predicted the binding poses of its substrates and inhibitors. nih.govchemrxiv.org In a study on oral cancer, molecular docking of SAICAR with the PKM2 enzyme yielded a significant binding affinity of -8.0 kcal/mol. chemrxiv.org This analysis identified the key amino acid residues involved in the interaction.

Table of Interacting Residues in PKM2 with SAICAR:

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| ASP407 | Hydrogen Bond | chemrxiv.org |

| THR405 | Hydrogen Bond | chemrxiv.org |

| GLU410 | Hydrogen Bond | chemrxiv.org |

| ARG443 | Electrostatic/Hydrogen Bond | chemrxiv.org |

| GLY321 | van der Waals | chemrxiv.org |

| ARG436 | Electrostatic/Hydrogen Bond | chemrxiv.org |

| HIS439 | Hydrogen Bond | chemrxiv.org |

| LYS266 | Electrostatic/Hydrogen Bond | chemrxiv.org |

These computational approaches are often combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to refine binding affinity calculations. plos.org The combination of docking and MM-GBSA provides a more accurate ranking of potential ligands than docking scores alone. nih.gov The structural insights gained from these studies, such as the crystal structure of SAICAR synthase from Saccharomyces cerevisiae, provide the necessary templates for these in silico experiments. rcsb.org The identification of specific interactions is crucial for the rational design of inhibitors that could target the purine biosynthesis pathway. researchgate.net

Predictive Modeling of Reaction Pathways in Purine Biosynthesis Involving SAICAR

Predictive modeling of metabolic pathways allows for a holistic understanding of how intermediates like SAICAR are produced and consumed within the complex network of cellular reactions. biorxiv.org The de novo purine biosynthesis pathway, a highly conserved and energy-intensive process, has been a key subject of such modeling efforts. acs.orgrsc.org

This pathway consists of ten steps catalyzed by six enzymes in humans, converting phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP). nih.gov SAICAR synthase catalyzes the seventh step, an ATP-dependent reaction that ligates L-aspartate to CAIR. rcsb.orgebi.ac.uk Computational models have been developed to simulate the flux through this pathway and identify potential bottlenecks and regulatory points. biorxiv.org

Quantum chemical modeling has been particularly insightful in predicting the specific chemical transformations. researchgate.net For the reaction catalyzed by SAICAR synthetase, models have confirmed that the reaction proceeds through a phosphorylated intermediate of CAIR, rather than a direct attack of aspartate on CAIR. acs.org This was one of two competing pathways proposed based on earlier studies, and the computational results helped to clarify the mechanism. nih.govacs.org

These predictive models are not only crucial for understanding the fundamental biochemistry but also for identifying potential targets for therapeutic intervention. nih.govresearchgate.net For example, understanding the precise reaction mechanism and the transition states involved allows for the rational design of transition-state analog inhibitors, which can be potent anticancer or antimicrobial agents. researchgate.netrcsb.org The accumulation of pathway intermediates, such as SAICAR under glucose depletion, also points to complex regulatory links between purine biosynthesis and central carbon metabolism, like glycolysis. mdpi.comresearchgate.net

Theoretical Analysis of Stability and Intermolecular Forces in Barium-Containing Biochemical Systems

While specific theoretical studies on "Saicar dibarium" are not available, the principles of intermolecular forces and stability in barium-containing biochemical systems have been investigated in other contexts. aip.orgencyclopedia.pub These studies provide a framework for understanding how a divalent cation like barium (Ba²⁺) might interact with a biochemical molecule like SAICAR.

Barium is a large divalent cation that can form strong coordination bonds. encyclopedia.pub Theoretical analyses often combine ab initio molecular dynamics simulations with statistical mechanical theory and electronic structure calculations to probe the fundamental properties of ions in solution and in binding sites. aip.org

A key aspect of barium's interaction in a biological environment is its hydration shell. Ab initio MD simulations of Ba²⁺ in aqueous solution show a stable hydration environment. aip.org When a barium ion enters a protein binding site, it must exchange its water ligands for ligands from the protein, such as carboxylate or carbonyl groups. aip.org The free energy changes associated with this ligand exchange are critical for determining binding affinity. aip.org

In the context of polymers like alginate, barium has been shown to form stronger ionic bridges compared to calcium, leading to more stable hydrogel structures. encyclopedia.pub This is attributed to the specific coordination of Ba²⁺ with the polymer chains, described by the "egg box model". encyclopedia.pub

Comparison of Barium and Strontium Hydration Properties:

| Property | Barium (Ba²⁺) | Strontium (Sr²⁺) | Reference |

|---|---|---|---|

| Hydration Free Energy (Predicted) | -305 kcal/mol | -331.8 kcal/mol | aip.org |

The stability of a hypothetical this compound complex would depend on several factors, including:

Electrostatic Forces: The strong electrostatic attraction between the +2 charge of the barium ions and the negatively charged phosphate and carboxylate groups of the SAICAR molecule. The DLVO theory helps explain the importance of these forces in adhesion and complex formation. whiterose.ac.uk

Coordination Geometry: The ability of SAICAR's functional groups to form a stable, low-energy coordination complex around the barium ions.

Solvation Effects: The energetic cost of desolvating both the barium ions and the binding sites on the SAICAR molecule.

Theoretical analysis suggests that the interaction of barium within a binding site is not simply due to its charge but is intricately linked to the precise geometry of the site and the free energies associated with ligand exchange. aip.org These principles would govern the formation and stability of any complex between SAICAR and barium ions.

Enzymatic Mechanisms and Biochemical Pathways Involving Saicar

Mechanistic Studies of Phosphoribosylaminoimidazolesuccinocarboxamide Synthetase (PurC)

Phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase), encoded by the PurC gene, is the enzyme responsible for the eighth step in de novo purine (B94841) biosynthesis. nih.govwikipedia.org This enzymatic reaction involves the conversion of 5-aminoimidazole-4-carboxyribonucleotide (CAIR), L-aspartate, and ATP into SAICAR, ADP, and phosphate (B84403). nih.govwikipedia.org The study of this enzyme is of significant interest as it is a potential target for chemotherapeutic agents, given that many cancer cells rely heavily on the de novo purine synthesis pathway. wikipedia.org

Detailed Analysis of ATP-Dependent Catalysis and Substrate Specificity

The catalytic activity of SAICAR synthetase is fundamentally dependent on ATP. nih.govwikipedia.org The reaction is a ligation process where ATP hydrolysis provides the energy for the formation of a carbon-nitrogen bond between CAIR and L-aspartate. wikipedia.org In humans, this activity is part of a bifunctional enzyme known as PAICS, which also contains the AIR carboxylase (AIRc) activity. nih.gov The SAICAR synthetase (SAICARs) active site facilitates the ATP-dependent condensation of CAIR and L-aspartate to produce SAICAR. nih.govacs.org

Studies on the Escherichia coli enzyme have elucidated aspects of its substrate interactions. There is a notable mutual binding antagonism between the substrates. nih.gov Specifically, the binding of CAIR is significantly weaker to the enzyme-ATP-aspartate ternary complex than to the free enzyme, suggesting a specific order of substrate binding may be favored. nih.gov The enzyme's active site is located in a deep cleft formed by residues from its three domains. nih.gov The binding of ATP and the presence of sulfate (B86663) ions in this cleft in structural studies further confirm its role as the catalytic center. nih.gov

The specificity of the enzyme for its substrates is crucial for the fidelity of the purine biosynthesis pathway. While detailed quantitative data on the substrate specificity for various analogs is extensive, studies have shown that specific structural features of ATP, L-aspartate, and CAIR are required for efficient catalysis. For instance, maleate, an analog of L-aspartate, has been identified as a competitive inhibitor, indicating the importance of the dicarboxylate structure of the amino acid substrate. nih.gov

Enzyme Kinetics and Allosteric Regulatory Mechanisms of SAICAR Synthetase

The kinetic mechanism of SAICAR synthetase from E. coli has been described as a rapid equilibrium random ter-ter reaction. nih.gov This indicates that the substrates can bind to the enzyme in any order before the chemical reaction occurs. However, as noted, there are preferential binding affinities, with CAIR binding much more tightly to the free enzyme. nih.gov

Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a key feature of metabolic pathways. accessscience.comwikipedia.org In the context of the broader purine biosynthesis pathway, the initial enzyme, PRPP amidotransferase, is subject to feedback regulation by purine ribonucleotides. nih.govbioone.org While specific allosteric regulators of SAICAR synthetase itself are not as extensively characterized as those for other enzymes in the pathway, the kinetic data showing substrate antagonism suggests a degree of intramolecular communication between the substrate binding sites, a hallmark of allosteric behavior. nih.gov The cellular concentration of substrates and products, such as IMP, which acts as a competitive inhibitor with respect to CAIR, can also regulate the enzyme's activity. nih.gov

Role of Adenylosuccinate Lyase (ADSL) in Downstream SAICAR Conversion

Following its synthesis, SAICAR is converted to 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate (B1241708) by the enzyme adenylosuccinate lyase (ADSL). medlineplus.govwikipedia.org This is one of two reactions catalyzed by ADSL in the purine biosynthesis pathway; the other is the conversion of adenylosuccinate to AMP and fumarate. wikipedia.orgnih.gov ADSL is a homotetrameric enzyme that utilizes a general acid-base mechanism for the β-elimination of fumarate. nih.govencyclopedia.pub

The dual role of ADSL in both the de novo synthesis of IMP (via SAICAR) and the synthesis of AMP from IMP makes it a critical juncture in purine metabolism. acs.org Genetic mutations in the ADSL gene can lead to adenylosuccinate lyase deficiency, a condition characterized by the accumulation of SAICAR and another ADSL substrate, succinyladenosine (B8144472) monophosphate (SAMP), in bodily fluids. medlineplus.govencyclopedia.pub This accumulation underscores the essential role of ADSL in processing SAICAR.

Interplay of SAICAR Metabolism with Broader Purine Nucleotide Biosynthesis and Salvage Pathways

The synthesis of SAICAR is a key step in the 10-step de novo pathway leading to the formation of inosine (B1671953) monophosphate (IMP), which is the precursor for both AMP and GMP. wpmucdn.com The regulation of this pathway occurs at multiple levels, including feedback inhibition of the initial enzymes by the final purine nucleotide products. nih.gov This ensures that the production of purines is matched to the cell's metabolic needs.

The purine salvage pathway, which is less energy-consuming, utilizes enzymes like adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert free bases back into nucleotides. libretexts.org The activity of the salvage pathway can influence the demand for de novo synthesis and, consequently, the flux through the steps involving SAICAR. In essence, SAICAR metabolism is a component of a highly regulated and interconnected network that ensures a stable supply of purine nucleotides for processes such as DNA synthesis and energy metabolism. wikipedia.orgwpmucdn.com

Investigation of SAICAR's Influence on Pyruvate (B1213749) Kinase Isoform M2 (PKM2) Activity

Beyond its role in purine synthesis, SAICAR has been identified as a key allosteric activator of pyruvate kinase isoform M2 (PKM2), an enzyme that plays a pivotal role in cancer cell metabolism and proliferation. nih.govnih.govaacrjournals.org PKM2 is expressed in many cancer cells and can exist in a highly active tetrameric state or a less active dimeric state. researchgate.net The less active dimeric form is thought to divert glycolytic intermediates into biosynthetic pathways, which is advantageous for rapidly proliferating cells. aacrjournals.org

Under conditions of glucose starvation, cancer cells accumulate SAICAR. nih.govaacrjournals.org This accumulation of SAICAR specifically stimulates the pyruvate kinase activity of PKM2, increasing it to a level comparable to that of the constitutively active PKM1 isoform. aacrjournals.org This activation of PKM2 by SAICAR leads to increased glucose uptake, lactate (B86563) production, and cellular ATP levels, ultimately promoting cancer cell survival in nutrient-limited environments. nih.govaacrjournals.org

Allosteric Activation Mechanisms of PKM2 by SAICAR

SAICAR activates PKM2 through a distinct allosteric mechanism. Unlike the activator fructose-1,6-bisphosphate (FBP), which promotes the formation of the active tetrameric form of PKM2, SAICAR can activate the dimeric form of PKM2 without inducing tetramerization. researchgate.netnih.gov This finding is significant as it demonstrates that the dimeric form of PKM2 is not inactive but can be enzymatically active under the influence of specific allosteric regulators like SAICAR. researchgate.net

Research has shown that SAICAR binds more tightly to a dimeric variant of PKM2 (PKM2G415R) than to the wild-type enzyme, further supporting the idea that SAICAR preferentially acts on the dimeric form. nih.gov The binding of SAICAR to the PKM2 dimer induces a conformational change that enhances its pyruvate kinase activity. researchgate.net

Furthermore, the binding of SAICAR to PKM2 also induces a novel protein kinase activity in the enzyme. nih.govaacrjournals.org The PKM2-SAICAR complex can phosphorylate other proteins, including protein kinases like Erk1/2, thereby directly linking the metabolic state of the cell (as indicated by SAICAR levels) to proliferative signaling pathways. nih.gov This SAICAR-induced protein kinase activity is inhibited by FBP, suggesting a metabolic switch where PKM2 can function as either a pyruvate kinase or a protein kinase depending on the cellular metabolic context. nih.govaacrjournals.org

Biochemical Implications of SAICAR-PKM2 Interaction in Cellular Energetgetics

The interaction between SAICAR (N-[[5-Amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-L-aspartic Acid) and pyruvate kinase M2 (PKM2) represents a critical regulatory node in cellular metabolism, particularly within the context of cancer cell bioenergetics. This allosteric regulation allows cancer cells to adapt their metabolic processes to survive in nutrient-limited environments.

Under conditions of glucose starvation, a common feature of the tumor microenvironment, the intracellular concentration of SAICAR has been observed to increase. nih.gov This accumulation of SAICAR, an intermediate of the de novo purine nucleotide synthesis pathway, serves as a metabolic signal that directly influences the activity of PKM2. nih.govnih.gov

The binding of SAICAR to PKM2 leads to a significant increase in the enzyme's pyruvate kinase activity. aacrjournals.org This activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, the final step of glycolysis. The resulting increase in pyruvate production fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, ultimately boosting cellular ATP levels. aacrjournals.org This enhanced energy production is crucial for the survival of cancer cells under metabolic stress. nih.govnih.gov

Furthermore, the SAICAR-mediated activation of PKM2 has broader implications for cellular energetics beyond direct ATP production. The increased glycolytic flux resulting from PKM2 activation leads to higher rates of glucose uptake and lactate production, a phenomenon characteristic of cancer cell metabolism known as the Warburg effect. nih.govaacrjournals.orgmdpi.com This metabolic reprogramming is thought to provide a proliferative advantage to cancer cells.

A key aspect of the SAICAR-PKM2 interaction is its specificity for the dimeric form of PKM2. nih.gov In cancer cells, PKM2 predominantly exists in a less active dimeric state, which is thought to divert glycolytic intermediates towards biosynthetic pathways necessary for cell proliferation. nih.gov SAICAR preferentially binds to and activates this dimeric form, effectively switching the cell's metabolic focus from biosynthesis to energy generation when needed. nih.govresearchgate.net This dynamic regulation allows cancer cells to balance the metabolic requirements of proliferation and survival.

The allosteric activation of PKM2 by SAICAR is distinct from the activation by another key regulator, fructose-1,6-bisphosphate (FBP). While FBP promotes the formation of the highly active tetrameric form of PKM2, SAICAR can activate the existing dimeric form without inducing tetramerization. nih.gov This provides a complementary mechanism for regulating PKM2 activity in response to different metabolic cues.

In addition to its role as a pyruvate kinase activator, the SAICAR-PKM2 complex also exhibits protein kinase activity. nih.gov This non-metabolic function of PKM2, induced by SAICAR binding, allows it to phosphorylate other proteins and influence signaling pathways that are critical for cell proliferation, such as the ERK/MAPK pathway. nih.govaacrjournals.org This finding suggests a direct link between the metabolic state of the cell, as sensed by SAICAR levels, and the regulation of proliferative signaling.

The biochemical implications of the SAICAR-PKM2 interaction are summarized in the following tables:

Table 1: Effects of SAICAR on PKM2 Activity and Cellular Metabolism

| Parameter | Effect of Increased SAICAR | Biochemical Consequence | Reference(s) |

| PKM2 Pyruvate Kinase Activity | Increased | Enhanced conversion of PEP to pyruvate, leading to increased ATP production. | aacrjournals.org, nih.gov |

| Glucose Uptake | Increased | Greater influx of glucose to fuel glycolysis. | aacrjournals.org, nih.gov |

| Lactate Production | Increased | Enhanced fermentation of pyruvate to lactate (Warburg effect). | aacrjournals.org, nih.gov |

| Cellular ATP Levels | Increased | Improved energy status, promoting cell survival under stress. | aacrjournals.org |

Table 2: Kinetic Parameters of SAICAR-PKM2 Interaction

| Parameter | Value | Significance | Reference(s) |

| EC50 for PKM2 Activation | ~0.3 mM | The concentration of SAICAR required to achieve half-maximal activation of PKM2's pyruvate kinase activity. | nih.gov |

| Binding Affinity (KD) to dimeric PKM2G415R | 12 ± 3 µM | Demonstrates the high affinity of SAICAR for the dimeric form of PKM2, which is prevalent in cancer cells. | nih.gov |

| Binding Affinity (KD) to wildtype PKM2 | 300 ± 90 µM | Shows a lower affinity for the wildtype enzyme compared to the cancer-associated dimeric variant. | nih.gov |

Table 3: Comparison of PKM2 Allosteric Activators

| Activator | Primary Target Oligomer | Effect on Oligomerization | Key Role | Reference(s) |

| SAICAR | Dimer | Does not induce tetramerization | Activates existing dimers to boost energy production under metabolic stress. | nih.gov |

| Fructose-1,6-bisphosphate (FBP) | Promotes tetramer formation | Induces tetramerization | Promotes the highly active tetrameric state for maximal glycolytic flux. | nih.gov |

Development and Characterization of Saicar Pathway Modulators for Biochemical Research

Fragment-Based Approaches for Discovering SAICAR Synthetase Inhibitors

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel inhibitors for challenging drug targets like SAICAR synthetase. openaccessjournals.com This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to the target protein, even with low affinity. mdpi.comopenaccessjournals.com The smaller size of fragments allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of larger, more complex molecules. mdpi.comnih.gov

In the context of SAICAR synthetase from pathogens like Mycobacterium abscessus (Mab), both in-house and commercial fragment libraries have been screened. nih.govnih.gov High-throughput X-ray crystallography is a key technique in this process, allowing for the direct visualization of how fragments bind to the enzyme's active site. nih.govnih.gov This structural information is critical for validating the hits and providing a clear starting point for chemical elaboration. openaccessjournals.com

For MabPurC, fragment screening has successfully identified initial hits that serve as foundational scaffolds for developing more potent inhibitors. nih.govnih.gov These efforts have been instrumental in validating PurC as a druggable target in this difficult-to-treat pathogen. nih.govmdpi.com

Structure-Guided Design and Optimization of Enzyme Inhibitors

Once initial fragment hits are identified, structure-guided design becomes the central strategy for optimizing their binding affinity and selectivity. This process relies heavily on high-resolution structural information, primarily from X-ray crystallography, which reveals the precise interactions between the fragment and the enzyme's binding pocket. nih.govdiva-portal.org

Researchers use this structural data to guide chemical modifications of the initial fragments. Two common strategies are:

Fragment Growing: This involves adding chemical moieties to the fragment to engage with nearby pockets or interaction points within the active site, thereby increasing affinity. nih.gov

Fragment Merging: If two different fragments are found to bind in adjacent locations, they can be chemically linked to create a single, larger molecule with significantly higher potency. nih.gov

Through these iterative cycles of design, synthesis, and structural analysis, a series of compounds can be developed from initial low-affinity fragments into highly potent inhibitors. nih.gov For example, in the development of inhibitors for MabPurC, this approach has led to compounds with nanomolar binding affinity. nih.govnih.gov The detailed understanding of the enzyme's structure allows for the rational design of modifications that enhance binding while maintaining or improving other desirable properties of a potential drug candidate. diva-portal.org

Investigation of Novel Compounds Interfering with SAICAR Synthesis for Fundamental Biochemical Research

This research is driven by a multidisciplinary approach, combining chemistry, biochemistry, and pharmacology to identify and characterize novel chemical entities. frontiersin.org The goals of this fundamental research include:

Understanding Enzyme Mechanism: Potent and specific inhibitors can be used as chemical probes to elucidate the kinetic and chemical mechanisms of enzymes like SAICAR synthetase. drugbank.com

Validating Drug Targets: Demonstrating that inhibition of a specific enzyme leads to a desired biological outcome (e.g., bacterial cell death) provides crucial validation for it as a therapeutic target. nih.gov

Exploring Metabolic Regulation: These compounds help to unravel the complex regulatory networks that control metabolic pathways within a cell. medchemexpress.com

The synthesis of molecules that mimic natural products or key cellular signaling molecules is a growing area of interest. frontiersin.orgmdpi.com In the context of the SAICAR pathway, novel compounds provide insights into enzyme-substrate interactions and can lead to the discovery of entirely new classes of bioactive molecules. frontiersin.org

Advanced Methodological Frameworks and Experimental Approaches in Saicar Dibarium Research

High-Throughput Screening Techniques for Identifying SAICAR-Related Enzyme Modulators

High-throughput screening (HTS) is a foundational methodology in the discovery of molecules that modulate the activity of enzymes associated with SAICAR metabolism and signaling. nih.govwjgnet.com This approach allows for the rapid testing of large, diverse chemical libraries to identify "hits"—compounds that either inhibit or activate a target enzyme. nih.gov

In the context of SAICAR research, HTS has been instrumental in identifying potential therapeutic agents. For instance, screening campaigns have been designed to find inhibitors of SAICAR synthetase (PurC), an essential enzyme in the de novo purine (B94841) biosynthesis pathway that produces SAICAR. nih.govroyalsocietypublishing.orgmdpi.com Conversely, HTS has also been employed to discover activators of Pyruvate (B1213749) Kinase M2 (PKM2), an enzyme allosterically regulated by SAICAR, which is implicated in cancer cell metabolism. wjgnet.com

These screening assays are often fluorescence- or luminescence-based, where a change in light output indicates modulation of enzyme activity. The process involves several stages, from assay development and optimization to primary screening of large compound libraries, followed by "hit" confirmation and validation to eliminate false positives. nih.gov Fragment-based drug discovery (FBDD) is a related approach that screens smaller, low-molecular-weight compounds (fragments) to identify efficient binders that can be elaborated into more potent lead molecules. nih.govroyalsocietypublishing.org

The primary goals of HTS in SAICAR-related research include:

Identification of Inhibitors: Targeting enzymes like SAICAR synthetase (PurC) to disrupt purine biosynthesis in pathogens. nih.govmdpi.com

Identification of Activators: Finding molecules that mimic the effect of SAICAR on enzymes like PKM2 for potential therapeutic applications. wjgnet.com

Elucidation of Structure-Activity Relationships (SAR): Providing initial chemical scaffolds that can be optimized through medicinal chemistry to improve potency and selectivity. wjgnet.com

The findings from HTS campaigns provide the crucial starting points for the development of novel therapeutics targeting pathways involving SAICAR.

Biophysical Characterization Methods for Ligand-Protein Binding Dynamics

Understanding the interaction between SAICAR or its modulators and their protein targets is fundamental. Biophysical methods like Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) are pivotal for characterizing these binding events in detail. nih.govroyalsocietypublishing.org

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. mdpi.com The principle is that a ligand binding to a protein will typically stabilize it, leading to an increase in its melting temperature (Tm). mdpi.com The unfolding process is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein. mdpi.com This technique is valuable for validating hits from primary screens and for fragment-based screening. nih.govroyalsocietypublishing.orgmdpi.com In research on SAICAR synthetase (PurC) from Mycobacterium abscessus, DSF was used as a preliminary biophysical technique to screen fragment libraries and confirm binding. royalsocietypublishing.orgmdpi.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event. wpmucdn.comnih.govrsc.org This allows for the determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wpmucdn.comrsc.org

ITC has been extensively used to quantify the binding of SAICAR to PKM2 and to characterize the binding of inhibitors to SAICAR synthetase. For example, ITC experiments demonstrated that SAICAR binds to the dimeric form of PKM2 and that a mutant form (PKM2^G415R^) binds to SAICAR more tightly than the wild type. wpmucdn.comnih.gov Similarly, ITC was used to measure the binding affinities of various fragment hits to M. abscessus PurC, guiding the optimization of these fragments into more potent inhibitors. nih.gov

Below is a table summarizing key findings from ITC experiments in SAICAR-related research.

| Target Protein | Ligand | Binding Affinity (K | Enthalpy (ΔH) | Stoichiometry (n) | Reference |

| PKM2^WT^ | SAICAR | 300 µM | -5 kcal/mol | 1.0 site per monomer | wpmucdn.comnih.gov |

| PKM2^G415R^ | SAICAR | 12 µM | -1.4 kcal/mol | 0.48 site per monomer | wpmucdn.comnih.gov |

| PKM2^WT^ | FBP | 0.21 µM | -12.2 kcal/mol | 0.54 sites | nih.gov |

| PKM2^G415R^ | FBP | 1.0 µM | -4.7 kcal/mol | 1.0 sites | nih.gov |

| MabPurC | Fragment 13 | >200 µM | ND | ND | nih.gov |

| MabPurC | Compound 16 | 3.1 µM | ND | ND | nih.gov |

| Human ADSL (WT) | AMP | 54 µM | ND | ND | nih.gov |

| Human ADSL (WT) | AICAR | 34 µM | ND | ND | nih.gov |

ND: Not Determined

Chromatographic and Electrophoretic Techniques for High-Resolution SAICAR and Metabolite Analysis

The accurate detection and quantification of SAICAR and related metabolites in biological samples are essential for studying metabolic pathways and diagnosing inherited metabolic disorders. nih.govnih.gov Chromatographic and electrophoretic techniques provide the necessary resolution and sensitivity for these analyses.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of purine metabolites. nih.govmdpi.com In studies of yeast metabolism, intracellular concentrations of SAICAR and its downstream product, AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), were determined using high-performance ionic chromatography. nih.gov This allowed researchers to correlate the accumulation of these metabolites with changes in gene expression. nih.gov More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for its high sensitivity and specificity in quantifying a wide range of metabolites, including SAICAR, in complex biological matrices like urine. dshs-koeln.de Thin-layer chromatography (TLC) has also been described as a method for detecting SAICAR in urine for the diagnosis of adenylosuccinase deficiency. nih.gov

Electrophoretic Techniques: Capillary electrophoresis (CE) offers high separation efficiency and is well-suited for the analysis of charged molecules like SAICAR. scispace.com A CE method has been developed for the diagnosis of inborn errors of purine metabolism, allowing for the separation of diagnostic metabolites, including SAICAR, in a short analysis time. scispace.com In a novel application, a vertical tube gel electrophoresis (VTGE) system was developed and used to purify and detect SAICAR from the nail clippings of oral cancer patients, highlighting its potential as a biomarker. nih.govresearcher.lifechemrxiv.orgresearchgate.net

These separation techniques are critical for:

Quantifying intracellular and extracellular levels of SAICAR and related purine intermediates. nih.govdshs-koeln.de

Diagnosing metabolic disorders associated with SAICAR accumulation, such as adenylosuccinase deficiency. nih.gov

Identifying SAICAR as a potential oncometabolite in biological samples. nih.govresearcher.lifechemrxiv.orgresearchgate.net

Application of Cryogenic Techniques in Advanced Characterization for Sample Stability

The preservation of biological sample integrity is paramount for reliable and reproducible experimental results in SAICAR research. Cryogenic techniques, involving storage at very low temperatures, are routinely used to halt metabolic activity and prevent degradation of enzymes and metabolites. mdpi.comfrontiersin.orgoup.com

In studies involving the analysis of metabolites from cell cultures, cell-free supernatants containing SAICAR and other compounds are often stored at -80°C prior to analysis by methods like chromatography. frontiersin.org This ensures that the metabolic profile of the sample remains unchanged between collection and measurement.

For structural biology studies, such as X-ray crystallography, protein crystals are typically flash-frozen in liquid nitrogen (cryo-cooled). researchgate.net This process prevents the formation of damaging ice crystals and protects the protein from radiation damage during data collection at a synchrotron source. researchgate.net A cryoprotectant, such as ethylene (B1197577) glycol, is often added to the crystal's mother liquor to facilitate this process. researchgate.net The cryogenic preservation of both metabolic samples and protein crystals is a critical, albeit often background, step that underpins the quality of data obtained in advanced SAICAR research.

Utilization of Synchrotron X-ray Techniques in SAICAR-Related Structural and Mechanistic Research

Synchrotron X-ray sources provide exceptionally bright and focused X-ray beams that have revolutionized structural biology. royalsocietypublishing.orgnih.gov In SAICAR research, synchrotron radiation is primarily used for X-ray crystallography to determine the three-dimensional structures of SAICAR-related enzymes, such as SAICAR synthetase (PurC) and human bifunctional PAICS, at atomic resolution. royalsocietypublishing.orgnih.govsweprot.se

These high-resolution structures are invaluable for:

Understanding Enzyme Mechanism: Visualizing the active site and how substrates like CAIR and L-aspartate bind to PurC, providing insights into the catalytic mechanism. royalsocietypublishing.orgnih.gov

Structure-Guided Drug Discovery: Providing a detailed map of the enzyme's binding pockets, which is essential for the rational design and optimization of inhibitors. royalsocietypublishing.orgnih.gov The structures of PurC in complex with various fragments have guided the development of potent inhibitors against this enzyme in Mycobacterium abscessus. nih.govroyalsocietypublishing.org

Fragment Screening: High-throughput X-ray crystallographic screening, such as that performed at the Diamond Light Source's XChem facility, allows for the direct visualization of how hundreds of different fragments bind to a target protein crystal, providing a powerful starting point for drug discovery. royalsocietypublishing.orgnih.govresearchgate.net

The intense X-rays available at synchrotrons are crucial for studying small or weakly diffracting crystals, which are common in challenging protein projects. nih.govsweprot.se The structural information derived from these studies is fundamental to understanding the biological function of SAICAR-related enzymes and for developing novel therapeutics that target them.

Emerging Research Directions and Interdisciplinary Perspectives for Saicar Dibarium Studies

The study of succinylaminoimidazolecarboxamide ribose-5'-phosphate (SAICAR), an intermediate in the de novo purine (B94841) biosynthesis pathway, is entering a new phase of interdisciplinary research. nih.govnih.govhmdb.ca Long recognized for its fundamental role in nucleotide metabolism, recent discoveries have highlighted its function as a signaling molecule, particularly in the context of cancer metabolism. nih.govhmdb.canih.gov This has spurred the development of novel research avenues that integrate advanced analytical technologies and computational approaches to unravel the complex roles of SAICAR in biological systems.

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Saicar dibarium?

- Methodological Answer : Synthesis protocols should detail stoichiometric ratios, solvent systems, temperature gradients, and purification steps. For reproducibility, document deviations (e.g., inert atmosphere requirements, catalytic impurities) and validate purity via elemental analysis and crystallography. Experimental sections must align with journal standards for transparency, including raw data deposition in supplementary materials .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural properties?

- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic data, nuclear magnetic resonance (NMR) for atomic environments, and Fourier-transform infrared spectroscopy (FTIR) for functional groups. Cross-validate findings with computational simulations (e.g., density functional theory) to resolve ambiguities. Ensure raw spectra and refinement parameters are archived for peer review .

Q. How should researchers design baseline experiments to assess this compound’s stability under varying conditions?

- Methodological Answer : Use factorial design to test variables (pH, temperature, light exposure). Monitor degradation via high-performance liquid chromatography (HPLC) and mass spectrometry. Include control groups and triplicate trials to distinguish experimental noise from true instability. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound be systematically resolved?

- Methodological Answer : Conduct meta-analyses of published datasets to identify methodological inconsistencies (e.g., calorimetry vs. computational models). Replicate disputed experiments with standardized protocols, documenting equipment calibration and environmental controls. Use sensitivity analysis to quantify error propagation and publish negative results to clarify discrepancies .

Q. What computational frameworks best model this compound’s reaction mechanisms in catalytic systems?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) for short-term interactions and Monte Carlo simulations for equilibrium states. Validate models against experimental kinetics (e.g., stopped-flow spectroscopy). Open-source code repositories (e.g., GitHub) should accompany publications to enable community verification and iterative improvements .

Q. How can researchers address sampling bias in studies of this compound’s bioactivity?

- Methodological Answer : Implement stratified sampling to ensure biological replicates cover genetic and environmental diversity. Use blinded analysis to minimize observer bias. Pre-register hypotheses and analytical pipelines to distinguish exploratory findings from confirmatory results. Secondary data from public repositories (e.g., ChEMBL) can contextualize novel findings .

Methodological Considerations Table

| Research Stage | Key Tools/Approaches | Evidence-Based Guidance |

|---|---|---|

| Synthesis & Purification | XRD, NMR, FTIR, elemental analysis | Archive raw data and refinement parameters |

| Stability Testing | Factorial design, HPLC, ANOVA | Replicate under controlled conditions |

| Computational Modeling | AIMD, Monte Carlo, open-source code | Validate against experimental kinetics |

| Data Reconciliation | Meta-analysis, sensitivity analysis | Publish negative results to clarify discrepancies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.